A Comprehensive Technical Guide to the Synthesis of 3,5-dibromo-1-methyl-1H-pyrazole
A Comprehensive Technical Guide to the Synthesis of 3,5-dibromo-1-methyl-1H-pyrazole
Introduction
3,5-dibromo-1-methyl-1H-pyrazole (CAS No. 1361019-05-7) is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry.[1][2] Its pyrazole core, functionalized with bromine atoms at the 3 and 5 positions and a methyl group on the N1 nitrogen, offers multiple reactive sites for further chemical modification. This strategic arrangement allows for the construction of complex molecular architectures, making it an invaluable intermediate in the synthesis of novel pharmaceutical agents and crop protection chemicals.
This guide provides an in-depth exploration of the primary synthetic pathways to 3,5-dibromo-1-methyl-1H-pyrazole. We will dissect the strategic considerations behind two core synthetic routes, delve into the mechanistic underpinnings of the key chemical transformations, and provide detailed, field-proven experimental protocols. The objective is to equip researchers, chemists, and drug development professionals with a robust and practical understanding of its synthesis.
Physicochemical Properties
A summary of the key computed and experimental properties of the target compound is provided below for reference.
| Property | Value | Source |
| Molecular Formula | C₄H₄Br₂N₂ | PubChem[1] |
| Molecular Weight | 239.90 g/mol | PubChem[1] |
| CAS Number | 1361019-05-7 | Sigma-Aldrich |
| Physical Form | Liquid | Chemscene |
| Boiling Point | 258.8 ± 20.0 °C at 760 mmHg | Chemscene |
| Flash Point | 110.3 ± 21.8 °C | Chemscene |
| SMILES | CN1C(=CC(=N1)Br)Br | PubChem[1] |
Core Synthetic Strategies
The synthesis of 3,5-dibromo-1-methyl-1H-pyrazole can be logically approached via two primary retrosynthetic disconnections:
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Pathway A: Electrophilic Bromination of a Pre-formed 1-Methylpyrazole Ring. This is the most direct and commonly employed strategy. It leverages the inherent reactivity of the pyrazole ring towards electrophilic substitution.
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Pathway B: N-Methylation of a Pre-brominated Pyrazole Core. This alternative route involves constructing the dibrominated pyrazole scaffold first, followed by the introduction of the N-methyl group.
This guide will elaborate on both pathways, presenting the causal logic behind each step.
Pathway A: Bromination of 1-Methyl-1H-pyrazole
This pathway is conceptually straightforward, involving the initial synthesis of the 1-methylpyrazole precursor followed by a direct dibromination. The high electron density of the pyrazole ring facilitates electrophilic substitution, making this a highly efficient route.
Workflow for Pathway A
Caption: Workflow for the synthesis via bromination of 1-methylpyrazole.
Step A1: Synthesis of 1-Methylpyrazole
1-Methylpyrazole (CAS No. 930-36-9) is a versatile synthetic intermediate itself.[3][4] It is typically prepared by the N-alkylation of pyrazole.
Causality of Experimental Choices:
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Methylating Agent: While classic agents like methyl iodide or dimethyl sulfate are effective, dimethyl carbonate is a greener and safer alternative, with methanol being the primary byproduct.[5]
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Reaction Conditions: The reaction is often driven by heat, which facilitates the nucleophilic attack of the pyrazole nitrogen onto the methylating agent. The removal of the methanol byproduct by distillation can drive the equilibrium towards the product.[5]
Experimental Protocol: Synthesis of 1-Methylpyrazole
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To a suitable reactor, add pyrazole (1.0 eq) and dimethyl carbonate (0.15 eq).[5]
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Heat the reaction mixture to 140 °C.[5]
-
Introduce additional dimethyl carbonate at a steady rate over 8 hours while maintaining the temperature at 140 °C.[5]
-
Simultaneously, distill off the methanol that is formed during the reaction to drive the process to completion.[5]
-
Upon completion, cool the reaction mixture to ambient temperature.
-
Purify the resulting 1-methylpyrazole by fractional distillation. The boiling point of 1-methylpyrazole is 127 °C.[3]
Step A2: Electrophilic Dibromination of 1-Methylpyrazole
The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The C4 position is the most electron-rich and typically the first to be substituted. Subsequent bromination occurs at the next available positions, C3 and C5. The presence of the N-methyl group directs bromination to the 3- and 5-positions.
Mechanistic Considerations: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A source of electrophilic bromine ("Br⁺") attacks the pyrazole ring to form a resonance-stabilized cationic intermediate (a sigma complex), which then loses a proton to restore aromaticity. The rate of this reaction is influenced by the pH of the medium and the nature of the brominating agent. Studies on the aqueous bromination of 1-methylpyrazole show that the reaction involves a direct attack by molecular bromine on the neutral substrate molecule.[6]
Causality of Experimental Choices:
-
Brominating Agent:
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N-Bromosuccinimide (NBS): A mild and highly selective source of electrophilic bromine, often preferred in laboratory settings for its ease of handling.[7] It minimizes the formation of polybrominated byproducts and avoids the handling of corrosive liquid bromine.
-
Molecular Bromine (Br₂): A powerful and cost-effective brominating agent suitable for large-scale synthesis. Its reactivity can be moderated by controlling the reaction temperature and solvent.
-
-
Solvent: Dimethylformamide (DMF) is an excellent solvent for this reaction as it effectively dissolves the pyrazole substrate and the NBS reagent.[7] Water is also a viable solvent, particularly when using molecular bromine.[6]
-
Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the exothermic nature of the bromination and enhance selectivity, before being allowed to warm to room temperature.[7]
Experimental Protocol: Dibromination using NBS
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In a dry round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylpyrazole (1.0 eq) in dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.[7]
-
Add N-bromosuccinimide (NBS) (2.1 - 2.2 eq) portion-wise over 20-30 minutes, ensuring the temperature remains low.[7]
-
Continue stirring the reaction mixture at 0 °C for an additional 30 minutes.[7]
-
Allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the 3,5-dibromo-1-methyl-1H-pyrazole by column chromatography or vacuum distillation.
Pathway B: Methylation of 3,5-Dibromo-1H-pyrazole
This alternative strategy involves first preparing the 3,5-dibromo-1H-pyrazole intermediate, followed by N-methylation. This route can be advantageous if 3,5-dibromo-1H-pyrazole is a readily available starting material.
Workflow for Pathway B
Sources
- 1. 3,5-dibromo-1-methyl-1H-pyrazole | C4H4Br2N2 | CID 66614131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1361019-05-7|3,5-Dibromo-1-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]
- 3. 1-Methylpyrazole | 930-36-9 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. 1-Methylpyrazole synthesis - chemicalbook [chemicalbook.com]
- 6. connectsci.au [connectsci.au]
- 7. books.rsc.org [books.rsc.org]
